molecular formula C12H7FO2 B12054647 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione CAS No. 87170-18-1

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12054647
CAS No.: 87170-18-1
M. Wt: 202.18 g/mol
InChI Key: POJNEPOPFVPIIX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C12H7FO2. It is a derivative of cyclohexa-2,5-diene-1,4-dione, where a fluorophenyl group is attached to the second carbon of the cyclohexadiene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 4-fluoroaniline with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,5-diene-1,4-dione: The parent compound without the fluorophenyl group.

    2-Phenylcyclohexa-2,5-diene-1,4-dione: A similar compound with a phenyl group instead of a fluorophenyl group.

    2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: A derivative with methoxy and hexyl groups.

Uniqueness

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

87170-18-1

Molecular Formula

C12H7FO2

Molecular Weight

202.18 g/mol

IUPAC Name

2-(4-fluorophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7FO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H

InChI Key

POJNEPOPFVPIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CC2=O)F

Origin of Product

United States

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